CID 45051591

Description

CID 45051591 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database . Betulin derivatives, such as betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267), are naturally occurring pentacyclic triterpenes with demonstrated bioactivity, including anticancer and anti-inflammatory properties . This compound could represent a structurally modified derivative optimized for enhanced solubility, bioavailability, or target specificity.

Properties

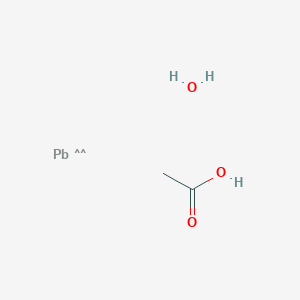

Molecular Formula |

C2H6O3Pb |

|---|---|

Molecular Weight |

285 g/mol |

InChI |

InChI=1S/C2H4O2.H2O.Pb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

InChI Key |

ATQIWGVXMGLXBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.O.[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead(II) acetate trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid. The reaction typically involves heating the lead compound with acetic acid and water, followed by crystallization to obtain the trihydrate form.

Industrial Production Methods: In industrial settings, lead(II) acetate trihydrate is produced by dissolving lead metal in acetic acid in the presence of hydrogen peroxide. This method ensures a high yield and purity of the final product. The reaction is as follows: [ \text{Pb} + \text{H}_2\text{O}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Pb(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions: Lead(II) acetate trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to lead(IV) compounds under specific conditions.

Reduction: It can be reduced to metallic lead using strong reducing agents.

Substitution: It reacts with sulfates, chlorides, and other anions to form corresponding lead salts.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Reagents like sulfuric acid or hydrochloric acid.

Major Products:

Oxidation: Lead(IV) oxide.

Reduction: Metallic lead.

Substitution: Lead sulfate, lead chloride.

Scientific Research Applications

Lead(II) acetate trihydrate is widely used in scientific research due to its versatility:

Chemistry: It is used as a precursor for synthesizing other lead compounds and in the preparation of lead-based coordination polymers.

Biology: It is employed in various staining techniques for microscopy.

Medicine: Historically, it was used in medicinal preparations, although its use has declined due to toxicity concerns.

Industry: It is used in textile printing and dyeing, as a drier in paints and varnishes, and as a water repellant.

Mechanism of Action

Lead(II) acetate trihydrate exerts its effects primarily through its interaction with biological molecules. It can bind to sulfhydryl groups in proteins, disrupting their function. Additionally, it can interfere with the synthesis of heme, an essential component of hemoglobin, leading to anemia. The compound also affects the nervous system by disrupting neurotransmitter release and causing oxidative stress.

Comparison with Similar Compounds

Structural Comparison with Analogous Triterpenoids

CID 45051591 is hypothesized to share a core triterpenoid skeleton with betulin and its derivatives. Key structural comparisons include:

| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|---|

| Core Structure | Triterpenoid skeleton | Lupane-type triterpenoid | Lupane-type triterpenoid | Betulin derivative with caffeoyl moiety |

| Functional Groups | Undisclosed | C-3 hydroxyl, C-28 methyl | C-3 hydroxyl, C-28 carboxylic acid | C-3 caffeoyl ester, C-28 methyl |

| Molecular Weight | Not reported | 442.7 g/mol | 456.7 g/mol | 678.9 g/mol |

| Bioactivity | Undisclosed | Antiviral, anti-inflammatory | Anticancer, anti-HIV | Enhanced solubility, antimicrobial |

Key Differences :

- Betulin (CID 72326) retains a hydroxyl group at C-3 and a methyl group at C-28, limiting its solubility .

- Betulinic acid (CID 64971) replaces the C-28 methyl with a carboxylic acid, improving interaction with cellular targets (e.g., mitochondria in apoptosis induction) .

- 3-O-Caffeoyl betulin (CID 10153267) introduces a caffeoyl ester at C-3, enhancing bioavailability and antioxidant capacity compared to its precursors .

Mechanistic Contrasts :

- Triterpenoids like this compound likely modulate lipid metabolism or apoptosis pathways, whereas irbesartan targets cardiovascular receptors.

- Ginkgolic acid’s mechanism involves membrane disruption, contrasting with betulin derivatives’ enzyme inhibition or mitochondrial targeting .

Research Findings and Analytical Approaches

While direct studies on this compound are absent in the evidence, methodologies applied to analogous compounds provide insights:

- Synthesis and Modification : Betulin derivatives are often functionalized at C-3 or C-28 to improve pharmacokinetics. For example, esterification (e.g., caffeoyl addition) increases hydrophilicity .

- Analytical Techniques: LC-ESI-MS with collision-induced dissociation (CID) has been used to differentiate structural isomers of triterpenoids, such as distinguishing ginsenosides via fragmentation patterns . This approach could elucidate this compound’s structural features.

- Biological Efficacy: Betulinic acid (CID 64971) shows IC₅₀ values of 1–10 µM against melanoma cells, while 3-O-caffeoyl betulin exhibits synergistic effects with conventional chemotherapeutics .

Q & A

How can I formulate a focused research question for studying the chemical properties of CID 45051591?

Methodological Answer: To formulate a robust research question, use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your inquiry. For example:

- Population/Problem: What are the understudied physicochemical properties of this compound?

- Intervention: How does varying synthesis conditions (e.g., temperature, catalysts) affect its stability?

- Outcome: Quantify changes in solubility or reactivity under controlled conditions.

Ensure the question is specific , measurable , and complex enough to require systematic investigation (e.g., avoid vague terms like "better" or "improved") . Test the question’s feasibility by reviewing existing literature gaps and aligning with available instrumentation .

Q. What are best practices for designing experiments involving this compound?

Methodological Answer:

- Reproducibility : Document synthesis protocols, reagent purity, and equipment specifications (e.g., HPLC conditions, NMR parameters) in meticulous detail .

- Controls : Include negative/positive controls (e.g., known inhibitors or analogs) to validate results.

- Ethical Compliance : Address safety protocols for handling hazardous intermediates or byproducts .

- Data Collection : Use standardized formats (e.g., SI units, digital raw data repositories) to facilitate replication .

For novel compounds, provide full characterization (e.g., spectral data, elemental analysis) in the main text; for known compounds, cite prior methods .

Q. How to conduct a systematic literature review on CID 45051519?

Methodological Answer:

- Database Selection : Use specialized platforms like SciFinder, Reaxys, or PubMed to retrieve peer-reviewed studies. Prioritize primary sources (e.g., experimental papers) over reviews .

- Search Terms : Combine identifiers (CID, IUPAC name) with keywords (e.g., "kinetic studies," "catalytic applications").

- Quality Assessment : Critically evaluate methodologies—check for sample sizes, statistical rigor, and potential biases (e.g., industry-funded studies) .

- Gap Identification : Map contradictions in reported properties (e.g., conflicting solubility data) to define your research scope .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s reactivity?

Methodological Answer:

- Triangulation : Replicate conflicting experiments under identical conditions to isolate variables (e.g., humidity, solvent purity) .

- Advanced Analytics : Use techniques like X-ray crystallography or computational modeling (DFT) to validate structural hypotheses .

- Meta-Analysis : Statistically aggregate prior data (e.g., Arrhenius parameters) to identify outliers or systematic errors .

- Peer Consultation : Engage with authors of conflicting studies to clarify methodologies or share raw datasets .

Q. How to optimize experimental conditions for this compound’s synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., catalyst loading, reaction time) and identify optimal interactions .

- In Situ Monitoring : Use techniques like IR spectroscopy or mass spectrometry to track intermediate formation and adjust conditions dynamically .

- Sustainability Metrics : Evaluate green chemistry principles (e.g., atom economy, E-factor) to minimize waste .

- Machine Learning : Train models on existing synthesis data to predict yield improvements or side-reaction suppression .

Q. How to integrate interdisciplinary approaches (e.g., computational + experimental) for studying this compound?

Methodological Answer:

- Hybrid Workflows : Combine molecular dynamics simulations with experimental kinetic studies to validate theoretical mechanisms .

- Data Harmonization : Use standardized formats (e.g., .cif for crystallography, .mol for structures) to enable cross-disciplinary data sharing .

- Validation Loops : Compare computational predictions (e.g., binding affinity) with bench results (e.g., SPR assays) to refine models iteratively .

- Collaborative Frameworks : Establish clear milestones for interdisciplinary teams (e.g., computational chemists, synthetic biologists) to align objectives .

Data Management & Reproducibility

Q. How to ensure reproducibility of this compound studies?

Methodological Answer:

- FAIR Principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized metadata), and Reusable .

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before commencing work .

- Version Control : Track changes in synthetic procedures or analytical settings using tools like GitLab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.